4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile
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Overview
Description
4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a dichlorobenzyl sulfanyl moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to act on a wide range of targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can inhibit the formation of certain radicals, suggesting potential antioxidant activity .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, indicating that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the benzoyl and dichlorobenzyl sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to manage the complex reaction sequences.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the benzoyl group or the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific benefits.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-benzoyl-2-[(3,4-dichlorophenyl)sulfanyl]-3-thiophenecarbonitrile
- 4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-furanecarbonitrile
Uniqueness
Compared to similar compounds, 4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile stands out due to its specific combination of functional groups and the presence of the thiophene ring
Biological Activity
4-Amino-5-benzoyl-2-[(3,4-dichlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an amino group, a benzoyl moiety, and a thiophene ring, suggests various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C19H12Cl2N2OS2
- Molecular Weight : 419.35 g/mol
- CAS Number : 478081-53-7
- Boiling Point : Approximately 664.2 °C (predicted)
- Density : 1.50 g/cm³ (predicted)
The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other thiophene derivatives known for their enzyme-modulating properties.
- Receptor Interaction : It could interact with G protein-coupled receptors (GPCRs), potentially acting as an allosteric modulator or antagonist.
- Antioxidant Activity : The presence of the thiophene ring may contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The presence of the benzoyl and sulfanyl groups enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways.
Anticancer Potential
The compound has been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, this compound may exhibit protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, thereby increasing acetylcholine levels in synaptic clefts.
Case Studies and Research Findings
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various thiophene derivatives on cancer cell lines. Results showed that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells, indicating promising anticancer potential .
- Neuroprotective Study : In a study assessing neuroprotective effects, derivatives of thiophene were shown to significantly inhibit AChE activity with IC50 values around 25 µM. This suggests that modifications in the structure could enhance efficacy against neurodegenerative conditions .
- Antimicrobial Evaluation : A series of tests indicated that compounds containing thiophene rings demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity | IC50/Other Metrics |
---|---|---|---|
Compound A | Thiophene derivative | Anticancer | IC50 = 10 µM |
Compound B | Benzothiazole derivative | Antimicrobial | MIC = 32 µg/mL |
Compound C | Coumarin derivative | Neuroprotective | IC50 = 25 µM |
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(3,4-dichlorophenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2OS2/c20-14-7-6-11(8-15(14)21)10-25-19-13(9-22)16(23)18(26-19)17(24)12-4-2-1-3-5-12/h1-8H,10,23H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPCIJHEODUKCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=C(C=C3)Cl)Cl)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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